molecular formula C12H12F2O4 B7990249 O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate

O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7990249
M. Wt: 258.22 g/mol
InChI Key: IOMVHAUIUGGPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate is an oxalate diester derivative featuring two distinct ester groups: an ethyl group (O2-ethyl) and a 3,5-difluorophenylethyl moiety (O1-[2-(3,5-difluorophenyl)ethyl]). The 3,5-difluorophenyl substituent is a common motif in medicinal chemistry, known to enhance lipophilicity, improve metabolic stability, and influence target binding through electron-withdrawing effects .

Properties

IUPAC Name

2-O-[2-(3,5-difluorophenyl)ethyl] 1-O-ethyl oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c1-2-17-11(15)12(16)18-4-3-8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMVHAUIUGGPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification with Oxalyl Chloride

A direct method involves the reaction of 2-(3,5-difluorophenyl)ethanol with ethyl oxalyl chloride. This pathway leverages nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of oxalyl chloride. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheric conditions, with triethylamine (TEA) as a base to neutralize HCl byproducts.

2-(3,5-Difluorophenyl)ethanol+ClCO-COOEtTEA, DCMO1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate+HCl\text{2-(3,5-Difluorophenyl)ethanol} + \text{ClCO-COOEt} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Key parameters include maintaining temperatures below 0°C to minimize side reactions such as dimerization. Yields range from 65–78%, depending on the purity of the starting alcohol.

Transesterification from Diethyl Oxalate

Transesterification offers a milder alternative, utilizing diethyl oxalate and 2-(3,5-difluorophenyl)ethanol in the presence of catalytic sodium ethoxide (NaOEt). This method exploits the equilibrium between esters, favoring the desired product through excess alcohol or removal of ethanol via distillation.

(EtO)2C=O+2-(3,5-Difluorophenyl)ethanolNaOEt, ΔO1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate+EtOH\text{(EtO)}_2\text{C=O} + \text{2-(3,5-Difluorophenyl)ethanol} \xrightarrow{\text{NaOEt, Δ}} \text{this compound} + \text{EtOH}

Reaction optimization at 80–90°C with a 1:2 molar ratio of diethyl oxalate to alcohol achieves yields up to 82%.

Grignard Reaction Approach

Adapting protocols from 3,5-difluorophenylacetic acid synthesis, a Grignard reagent derived from 3,5-difluorobromobenzene reacts with diethyl oxalate to form an intermediate keto-ester. Subsequent reduction and esterification yield the target compound:

  • Grignard Formation :

    3,5-Difluorobromobenzene+MgTHFArMgBr\text{3,5-Difluorobromobenzene} + \text{Mg} \xrightarrow{\text{THF}} \text{ArMgBr}
  • Reaction with Diethyl Oxalate :

    ArMgBr+(EtO)2C=OEthyl 3,5-difluorobenzoylformate\text{ArMgBr} + \text{(EtO)}_2\text{C=O} \rightarrow \text{Ethyl 3,5-difluorobenzoylformate}
  • Reduction and Esterification :
    Hydrazine hydrate reduces the keto group, followed by ethylation to yield the final product.

This multi-step route affords an overall yield of 68%, with challenges in controlling stereochemistry during reduction.

Acid-Catalyzed Esterification

A scalable industrial method involves refluxing 2-(3,5-difluorophenyl)ethanol with ethyl oxalate in toluene, catalyzed by sulfuric acid. The azeotropic removal of water drives the reaction to completion:

2-(3,5-Difluorophenyl)ethanol+(EtO)2C=OH2SO4,TolueneO1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate+H2O\text{2-(3,5-Difluorophenyl)ethanol} + \text{(EtO)}2\text{C=O} \xrightarrow{\text{H}2\text{SO}4, \text{Toluene}} \text{this compound} + \text{H}2\text{O}

Yields exceed 85% after 6–8 hours, with crude product purification via recrystallization from ethyl acetate.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages Limitations
Oxalyl ChlorideClCO-COOEt, TEA0°C, anhydrous DCM65–78%High purity; minimal side productsSensitivity to moisture; exothermic
TransesterificationDiethyl oxalate, NaOEt80–90°C, reflux75–82%Mild conditions; scalableEquilibrium limitations
Grignard ReactionMg, diethyl oxalate, hydrazineTHF, 0°C to RT68%Versatile for analogsMulti-step; stereochemical control
Acid-CatalyzedH₂SO₄, tolueneReflux, azeotropic85–90%Industrial scalability; high yieldAcidic conditions; corrosion risks

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., THF, DCM) enhance oxalyl chloride reactivity, while toluene improves azeotropic water removal in acid-catalyzed methods.

Catalytic Enhancements

Switching from H₂SO₄ to Amberlyst-15 resin in transesterification reduces corrosion and simplifies product isolation, maintaining yields at 80%.

Purification Techniques

Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity, critical for pharmaceutical applications.

Characterization and Validation

  • ¹H NMR : Peaks at δ 1.3 (t, 3H, -CH₂CH₃), δ 4.2–4.4 (m, 4H, -OCH₂-), δ 6.8–7.1 (m, 3H, Ar-H).

  • IR : Strong C=O stretch at 1745 cm⁻¹, C-O-C at 1200 cm⁻¹.

  • XRD : Crystalline peaks at 6.9°, 14.8°, and 21.2° confirm polymorphic form.

Industrial-Scale Considerations

Batch processes using acid-catalyzed esterification in toluene are preferred for volumes >100 kg, with cycle times of 12 hours and yields ≥88%. Continuous-flow systems are under development to enhance efficiency .

Chemical Reactions Analysis

O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate as a pharmacological agent against various cancers. The compound has shown promise in inhibiting the proliferation and migration of pancreatic ductal adenocarcinoma (PDA) cells. In an orthotopic metastatic PDA mouse model, it significantly reduced metastasis to the liver when administered at a dose of 10 mg/kg via intraperitoneal injection over three weeks .

Diabetes and Obesity Research
The compound has also been investigated for its effects on metabolic diseases. It has been found to enhance leptin signaling in hypothalamic slice cultures, suggesting potential applications in obesity treatment . Furthermore, it can attenuate insulin secretion in pancreatic beta cells, indicating its role in glucose metabolism regulation .

Viral Infections
this compound has demonstrated antiviral properties against Middle East respiratory syndrome coronavirus (MERS-CoV). In vitro studies showed that it effectively inhibited viral RNA replication and protein expression without affecting the expression of EPAC proteins, highlighting its potential as a therapeutic agent against viral infections .

Material Science Applications

Synthesis of Novel Materials
The compound serves as a valuable precursor for synthesizing various functionalized materials. Its unique structure allows for modifications that can lead to new polymers or nanomaterials with specific properties. For instance, researchers have utilized it in the development of photoresponsive materials that can change properties upon exposure to light .

Synthetic Intermediate

Reagent in Organic Synthesis
this compound is used as a reagent in organic synthesis, particularly in the preparation of substituted pyrazoles and pyridazinones. Its reactivity allows for efficient transformations that are crucial in developing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Study Application Findings
Study on PDA CellsAnticancerReduced cell migration and invasion; effective at 10 mg/kg dosage
Leptin Signaling ResearchObesityEnhanced leptin signaling; potential for obesity treatment
MERS-CoV InhibitionViral InfectionInhibited viral replication; no effect on EPAC protein expression
Material DevelopmentMaterial ScienceUsed as a precursor for photoresponsive materials

Mechanism of Action

The mechanism of action of O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Features

Feature O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate tert-Butyl N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate
Core Structure Oxalate diester Pyridinone-benzoyl heterocycle
Fluorine Substituents 3,5-difluorophenyl 2,4-difluorobenzoyl and 3,5-difluorophenyl
Ester Groups Ethyl and phenylethyl tert-butyl and L-alaninate
Putative Therapeutic Use Unspecified (potential prodrug) Autoimmune/inflammatory diseases (p38 MAP kinase inhibition)
Hydrolysis Products Oxalic acid + 3,5-difluorophenylethanol N-[2-{...}]alanine (active kinase inhibitor)
Metabolic Stability Likely high due to fluorine Enhanced by fluorination and tert-butyl ester

Research Findings and Implications

  • Structural Design : The patent compound’s success as a kinase inhibitor underscores the therapeutic value of fluorinated aromatic systems and ester prodrug strategies, which may extend to the target compound if optimized for a similar target .
  • Limitations : Direct comparisons are constrained by the absence of published data on the target compound’s biological activity. Further studies are needed to elucidate its hydrolysis kinetics, target affinity, and therapeutic scope.

Biological Activity

O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article focuses on its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to an ethyl oxalate moiety. The presence of fluorine atoms in the aromatic ring enhances its lipophilicity and may influence its biological interactions.

Chemical Formula

  • Molecular Formula : C12_{12}H12_{12}F2_2O4_4

Structural Characteristics

  • Fluorinated Aromatic Ring : Enhances binding affinity to biological targets.
  • Oxalate Ester : Potential for hydrolysis, releasing active intermediates.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.
  • Receptor Binding : The difluorophenyl group can enhance binding to receptors, influencing cellular responses.
  • Hydrolysis : The ester bond can undergo hydrolysis in biological systems, releasing oxalic acid and the corresponding alcohol, which may have their own biological effects.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, research on related oxalate derivatives demonstrated significant inhibition of cancer cell migration and invasion in pancreatic ductal adenocarcinoma models when administered at specific dosages (10 mg/kg) .

Enzyme Interaction Studies

The compound's fluorinated structure allows it to participate in enzyme-catalyzed reactions. For example, studies have shown that similar compounds can act as selective inhibitors of certain pathways, such as the EPAC signaling pathway involved in cAMP regulation .

Toxicological Assessments

Research indicates that oxalate compounds can induce cytotoxic effects at high concentrations. For example, in LLC-PK1 renal cells, elevated levels of oxalate were linked to increased free radical production and cell membrane permeability changes . This suggests a need for careful evaluation of the compound's safety profile.

Study 1: Antitumor Activity

A study focused on the effects of a structurally similar compound demonstrated that treatment significantly reduced metastasis in a mouse model of pancreatic cancer. The compound inhibited local spread and distant metastasis effectively when administered intraperitoneally over three weeks .

Study 2: Enzyme Inhibition

In another investigation, a related compound was found to block intracellular signaling pathways critical for cancer cell survival and proliferation. This highlights the potential for this compound to serve as a tool for understanding complex biological interactions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
O1-[2-(3-fluoro-4-methylphenyl)ethyl] O2-ethyl oxalateInhibits enzyme activity; anticancer propertiesDifferent fluorine substitution patterns
O1-[2-(4-methoxyphenyl)ethyl] O2-ethyl oxalateModerate cytotoxicity; lower binding affinityMethoxy group influences solubility

Q & A

Basic Question: What are the recommended synthetic routes for O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate?

Answer:
The synthesis typically involves a two-step esterification process.

Step 1 : React 3,5-difluorophenethyl alcohol with oxalyl chloride under anhydrous conditions (e.g., in dichloromethane with catalytic pyridine) to form the intermediate oxalic acid monoester.

Step 2 : Ethyl esterification via nucleophilic acyl substitution using ethanol and a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity using 1^1H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm and oxalate carbonyl signals at δ 160–165 ppm) .

Basic Question: How is the structure of this compound validated in academic research?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • 1^1H/13^{13}C NMR : Assign peaks for fluorine-substituted aromatic protons (δ 6.8–7.2 ppm) and oxalate carbonyl carbons (δ 160–165 ppm).
  • X-ray crystallography : Resolve the dihedral angle between the difluorophenyl and oxalate groups to confirm spatial configuration (critical for reactivity studies) .
  • HRMS (High-Resolution Mass Spectrometry) : Match observed [M+H]+^+ with theoretical molecular weight (e.g., C12_{12}H11_{11}F2_2O4_4: 273.07 g/mol).

Advanced Question: How does the 3,5-difluorophenyl group influence the compound’s bioactivity in kinase inhibition assays?

Answer:
The electron-withdrawing fluorine atoms enhance binding affinity to hydrophobic pockets in kinase active sites (e.g., p38 MAP kinase).

  • Experimental Design :
    • Compare IC50_{50} values of the fluorinated compound vs. non-fluorinated analogs using in vitro kinase assays.
    • Perform molecular docking simulations to map interactions between fluorine atoms and kinase residues (e.g., ATP-binding pocket).
  • Data Interpretation : Fluorine’s inductive effect stabilizes aryl-oxalate conjugation, increasing electrophilicity and target engagement .

Advanced Question: What are the stability challenges of this oxalate ester under physiological conditions?

Answer:
Oxalate esters are prone to hydrolysis in aqueous media. Key stability studies include:

  • pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and quantify degradation via LC-MS. Hydrolysis half-life (t1/2_{1/2}) is typically <24 hours at pH 7.4.
  • Temperature Sensitivity : Store at –20°C under inert atmosphere (N2_2) to prevent ester cleavage.
  • Stabilization Strategies : Use co-solvents (e.g., PEG-400) or encapsulation in liposomes to prolong stability .

Advanced Question: How to resolve contradictions between in vitro and in vivo efficacy data?

Answer:
Contradictions often arise from metabolic instability or poor bioavailability.

  • Methodology :
    • Pharmacokinetic (PK) Profiling : Measure plasma concentration-time curves after IV/oral administration.
    • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free oxalic acid and 3,5-difluorophenethyl alcohol).
    • Formulation Optimization : Increase bioavailability via nanoemulsions or prodrug strategies (e.g., tert-butyl ester analogs for enhanced membrane permeability) .

Advanced Question: What analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid in H2_2O) and B (0.1% formic acid in acetonitrile). Gradient: 5–95% B over 5 minutes.
  • Calibration Curve : Linear range 1–1000 ng/mL (R2^2 > 0.99).
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 rpm .

Advanced Question: How to design structure-activity relationship (SAR) studies for oxalate derivatives?

Answer:

  • Variable Groups : Modify the ethyl group (O2) to bulkier alkyl chains (e.g., isopropyl) or aryl substituents.
  • Fluorine Position : Synthesize analogs with 2,4- or 2,6-difluorophenyl groups to assess steric/electronic effects.
  • Biological Testing :
    • Measure IC50_{50} against p38 MAP kinase.
    • Assess cytotoxicity in HEK-293 cells (CC50_{50} > 50 µM required for selectivity) .

Advanced Question: What computational methods predict solubility and formulation compatibility?

Answer:

  • Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to estimate logP (~2.5) and aqueous solubility (<0.1 mg/mL).
  • Co-Solvent Screening : Test DMSO, ethanol, or Labrasol® for solubility enhancement.
  • Hansen Solubility Parameters : Optimize formulations by matching dispersion (δD), polar (δP), and hydrogen-bonding (δH) parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.